1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine” is a secondary carboxamide. It is a selective, orally available T-type calcium channel blocker that is being studied as a potential new treatment in epilepsy . It is a member of pyrazoles, a secondary carboxamide, a member of cyclopropanes, an organofluorine compound, a nitrile, a member of pyridines and a member of benzenes .
Synthesis Analysis
The synthesis of pyrazoles and their heteroannulated derivatives has been a topic of interest in recent years . Traditional procedures used in the synthesis of pyrazoles involve the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazole ring attached to a pyridine ring via a methylene bridge. The pyridine ring carries a trifluoromethyl group. The exact 3D conformer and other structural details can be found in databases like PubChem .Physical and Chemical Properties Analysis
The compound has a molecular weight of 425.4 g/mol . Its solubility in different solvents, acidity coefficient (pKa), and other physical and chemical properties are not explicitly mentioned in the retrieved sources.作用機序
The compound is a T-type calcium channel blocker, indicating that it likely works by blocking these channels on nerve cells, reducing the transmission of nerve signals . This could potentially reduce the overactivity in the brain that leads to seizures, making it a potential treatment for epilepsy .
将来の方向性
Trifluoromethylpyridine derivatives, such as the compound , are being studied for their potential applications in the agrochemical and pharmaceutical industries . Given their unique physicochemical properties and biological activities, it is expected that many novel applications of these compounds will be discovered in the future .
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine' involves the reaction of 5-(trifluoromethyl)pyridine-2-carbaldehyde with hydrazine hydrate to form 1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazole-3-carbohydrazide, which is then treated with ammonium acetate to yield the final product.", "Starting Materials": [ "5-(trifluoromethyl)pyridine-2-carbaldehyde", "hydrazine hydrate", "ammonium acetate" ], "Reaction": [ "Step 1: 5-(trifluoromethyl)pyridine-2-carbaldehyde is reacted with hydrazine hydrate in ethanol at reflux temperature to form 1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazole-3-carbohydrazide.", "Step 2: The resulting 1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazole-3-carbohydrazide is then treated with ammonium acetate in ethanol at reflux temperature to yield the final product, 1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine." ] } | |
CAS番号 |
1838653-58-9 |
分子式 |
C10H9F3N4 |
分子量 |
242.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。